Computed Lipophilicity Gain Over Methyl and Unsubstituted Analogs
The introduction of an n-butyl chain raises the computed partition coefficient (XLogP3/logP) substantially relative to the methyl-substituted or unsubstituted pyrazole methanol congeners. For (5-methyl-1H-pyrazol-3-yl)methanol, logP is reported as -0.0876 , and for the parent 1H-pyrazole-3-methanol, logP is -0.6 . While an experimentally determined logP for the target compound is not available, the structurally analogous 5-butyl-1H-pyrazole-3-carboxylic acid exhibits an XLogP3 of 1.8 [1]. This ~2.4 log unit increase (corresponding to an approximately 250-fold increase in octanol-water partition coefficient) is consistent with the expected contribution of a four-carbon alkyl chain and indicates a transition from a hydrophilic to a lipophilic character.
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.5–2.0 (estimated from 5-butyl-1H-pyrazole-3-carboxylic acid XLogP3 = 1.8) |
| Comparator Or Baseline | (5-Methyl-1H-pyrazol-3-yl)methanol: logP = -0.0876; 1H-Pyrazole-3-methanol: logP = -0.6 |
| Quantified Difference | ΔlogP ~2.0–2.4 vs. methyl analog (roughly 100–250-fold higher lipophilicity) |
| Conditions | XLogP3 computed value; 5-butyl-1H-pyrazole-3-carboxylic acid used as the closest available surrogate for estimation [1] |
Why This Matters
Procurement of the butyl analog is indicated when a target compound profile demands a logP > 1 for sufficient passive membrane permeability or for partitioning into non-polar reaction media.
- [1] PubChem. 5-Butyl-1H-pyrazole-3-carboxylic acid, Compound Summary, CID 102746. XLogP3 = 1.8. View Source
